molecular formula C25H21NO5 B5915295 benzyl (Z)-3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoate

benzyl (Z)-3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoate

Cat. No.: B5915295
M. Wt: 415.4 g/mol
InChI Key: CWKBBQILJHKLSZ-BKUYFWCQSA-N
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Description

Benzyl (Z)-3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoate is a complex organic compound that features a benzodioxole ring, a benzoyl group, and a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (Z)-3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoate typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Prop-2-enoate Moiety: The prop-2-enoate moiety can be formed through a Knoevenagel condensation reaction between benzylidene malonate and the appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can yield quinones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, benzyl (Z)-3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities. Compounds with benzodioxole rings are known to exhibit various pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the benzodioxole ring and benzoyl group suggests that it may interact with biological targets such as enzymes and receptors.

Industry

In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its potential chemical reactivity and stability.

Mechanism of Action

The mechanism of action of benzyl (Z)-3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzodioxole ring and benzoyl group could facilitate binding to these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (Z)-3-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzoyl)amino]prop-2-enoate
  • Benzyl (Z)-3-(1,3-benzodioxol-5-yl)-2-[(4-methoxybenzoyl)amino]prop-2-enoate
  • Benzyl (Z)-3-(1,3-benzodioxol-5-yl)-2-[(4-nitrobenzoyl)amino]prop-2-enoate

Uniqueness

The uniqueness of benzyl (Z)-3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoate lies in the specific substitution pattern on the benzoyl group and the presence of the benzodioxole ring. These structural features may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

benzyl (Z)-3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-17-7-10-20(11-8-17)24(27)26-21(25(28)29-15-18-5-3-2-4-6-18)13-19-9-12-22-23(14-19)31-16-30-22/h2-14H,15-16H2,1H3,(H,26,27)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKBBQILJHKLSZ-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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